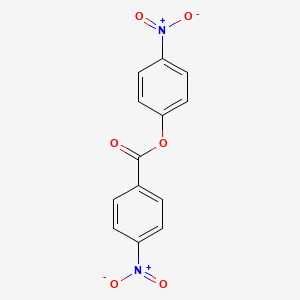

4-Nitrophenyl 4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSZPLPPLPIPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324028 | |

| Record name | 4-nitrophenyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037-31-6 | |

| Record name | NSC405511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Nitrophenyl 4 Nitrobenzoate

Esterification Methodologies

The direct condensation of 4-nitrobenzoic acid and 4-nitrophenol (B140041) represents a straightforward approach to synthesizing the target ester. This reaction involves the formation of a water molecule as a byproduct, which necessitates the use of coupling agents to facilitate its removal and drive the reaction equilibrium towards the product. This method is often referred to as a Steglich esterification. anselm.eduescholarship.org

Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used dehydrating agent for the direct esterification of carboxylic acids and alcohols. In this process, DCC activates the carboxylic acid (4-nitrobenzoic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. The reaction results in the formation of the desired ester, 4-nitrophenyl 4-nitrobenzoate (B1230335), and dicyclohexylurea (DCU), a stable, insoluble byproduct that can be easily removed from the reaction mixture by filtration. anselm.edu

To improve reaction rates and yields, the DCC-mediated coupling is almost invariably enhanced by the addition of a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (B28879) (DMAP). escholarship.orgd-nb.info DMAP functions as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate (or an anhydride (B1165640) formed in situ) to generate a more reactive N-acylpyridinium salt. This species is highly electrophilic and is rapidly acylated by 4-nitrophenol, regenerating the DMAP catalyst in the process. The synergistic use of DCC and a catalytic amount of DMAP is a cornerstone of modern esterification methods for sterically hindered or electronically deactivated substrates. escholarship.orgd-nb.info

The direct esterification is typically conducted in anhydrous aprotic solvents to prevent the hydrolysis of the activated intermediates. Dichloromethane (B109758) (DCM) is a common solvent of choice due to its ability to dissolve the reactants and its relative inertness. escholarship.orgrsc.org To ensure the exclusion of atmospheric moisture, which could consume the DCC and hinder the reaction, the synthesis is carried out under an inert atmosphere, such as dry nitrogen gas. rsc.org

Table 1: Reagents and Conditions for Direct Esterification

| Reactant A | Reactant B | Coupling Agent | Catalyst | Solvent | Atmosphere | Product Yield |

|---|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | 4-Nitrophenol | DCC | DMAP | Dichloromethane | Inert (N₂) | 18% rsc.org |

An alternative and often more efficient method for synthesizing 4-nitrophenyl 4-nitrobenzoate is the acylation of 4-nitrophenol using 4-nitrobenzoyl chloride. researchgate.net This approach circumvents the need for a separate dehydrating agent because the acyl chloride is already a highly activated form of the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion of 4-nitrophenol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

This acylation is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or pyridine (B92270). google.com The primary role of the base is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it drives the reaction to completion according to Le Châtelier's principle. The base can also deprotonate the 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion, which accelerates the rate of acylation. The reaction is generally carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (B95107) (THF).

Table 2: Reagents and Conditions for Acylation

| Reactant A | Reactant B | Base Catalyst | Solvent |

|---|---|---|---|

| 4-Nitrophenol | 4-Nitrobenzoyl chloride | Triethylamine or Pyridine | Dichloromethane or THF |

Acylation of 4-Nitrophenol with 4-Nitrobenzoyl Chloride

Reaction Conditions and Solvent Optimization (e.g., Dichloromethane, Tetrahydrofuran)

The choice of solvent is a critical parameter in the synthesis of this compound, directly impacting reaction rates, solubility of reagents, and the stability of intermediates. Polar aprotic solvents are commonly favored for this type of esterification.

Detailed research findings indicate that dichloromethane (DCM) is a frequently used solvent for this synthesis. rsc.org As a polar aprotic solvent, DCM is effective at stabilizing ionic intermediates that may form during the reaction, thereby enhancing the reaction rate. Its relatively low boiling point also facilitates easy removal after the reaction is complete.

Tetrahydrofuran (THF) presents another viable solvent option. THF provides a good balance between ensuring the solubility of the reactants and simplifying the isolation of the final product. The selection between DCM and THF can depend on the specific reaction pathway being employed and the subsequent purification strategy.

In many procedures, a base such as triethylamine (TEA) or pyridine is added to the reaction mixture. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during reactions that use an acyl chloride, which drives the equilibrium towards the formation of the ester product. Furthermore, catalysts like 4-dimethylaminopyridine (DMAP) can be introduced to significantly accelerate the reaction, in some cases reducing reaction times to a few hours.

| Solvent | Type | Key Advantage in Synthesis | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Polar Aprotic | Enhances reaction rates by stabilizing ionic intermediates. | |

| Tetrahydrofuran (THF) | Polar Aprotic | Offers a balance between reactant solubility and ease of product isolation. |

Chloroformate-Mediated Synthesis

A specific and notable method for synthesizing esters is through the use of a chloroformate reagent. In the case of this compound, this involves 4-nitrophenyl chloroformate as a key reactant. rsc.org This approach is advantageous as it circumvents the need to handle moisture-sensitive acyl chlorides.

The general procedure involves the reaction of 4-nitrophenyl chloroformate with 4-nitrobenzoic acid or its corresponding salt in the presence of a base. rsc.org One documented synthesis describes adding p-nitrophenylchloroformate to the reaction mixture, which results in an immediate color change to pale yellow and strong effervescence. rsc.org The reaction is then typically stirred at room temperature for an extended period, such as overnight, to ensure completion. rsc.org The final product is often an off-white precipitate that can be isolated from the mixture. rsc.org While this method is effective, one study reported a modest yield of 18% for this compound, indicating that optimization of the reaction conditions is crucial. rsc.org

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| 4-Nitrobenzoic acid | Carboxylate source | |

| 4-Nitrophenyl chloroformate | Activated carbonyl reagent | rsc.org |

| Triethylamine (TEA) / Pyridine | Base (Acid scavenger) | |

| Dichloromethane (DCM) / Tetrahydrofuran (THF) | Solvent |

Yield Optimization Strategies

Maximizing the yield of this compound is a key objective in its synthesis. Several strategies can be employed, ranging from the choice of catalyst to the specific reaction procedure and purification techniques.

Catalyst Selection: The use of a highly effective catalyst can dramatically improve both the speed and yield of the esterification. 4-Dimethylaminopyridine (DMAP) is known to be a superior nucleophilic catalyst compared to pyridine or triethylamine for such reactions, capable of reducing reaction times from over 12 hours to as little as 2-4 hours.

Phase Transfer Catalysis: For reactions involving reactants in different phases (e.g., an aqueous solution of a phenoxide and an organic solution of an acyl chloride), a phase transfer catalyst can be instrumental. The use of tetrabutylammonium (B224687) bromide (TBAB) has been shown to facilitate such reactions, leading to high yields (e.g., 78% for a similar compound). rsc.org

Purification Methods: The final isolated yield is highly dependent on the efficiency of the purification process. Common methods include recrystallization from a suitable solvent like ethanol (B145695) or purification via flash column chromatography. rsc.org The choice of method and its careful execution are critical for removing unreacted starting materials and by-products, leading to a pure final product and an accurately determined yield.

| Strategy | Description | Reported Impact | Reference |

|---|---|---|---|

| Catalyst Choice | Using DMAP instead of other bases like TEA or pyridine. | Reduces reaction times from 12-24h to 2-4h. | |

| Phase Transfer Catalysis | Employing a catalyst like TBAB for reactions between different phases. | Can result in high yields (e.g., 78% for an analogous compound). | rsc.org |

| Controlled Reactant Addition | Adding a key reactant in portions or via slow drip. | Suppresses side reactions and increases yield of precursor. | google.com |

| Efficient Purification | Using flash chromatography or recrystallization. | Essential for isolating pure product and maximizing final reported yield. | rsc.org |

Reaction Mechanisms and Kinetics of 4 Nitrophenyl 4 Nitrobenzoate

Hydrolysis Reactions

The hydrolysis of 4-nitrophenyl 4-nitrobenzoate (B1230335), the process of its reaction with water to break the ester bond, is a cornerstone of its chemical behavior. This reaction can be catalyzed by both acids and bases and is sensitive to the surrounding solvent. The release of the yellow-colored 4-nitrophenolate (B89219) ion upon hydrolysis provides a convenient method for monitoring the reaction kinetics spectrophotometrically. semanticscholar.org

Nucleophilic Attack on the Ester Carbonyl

The hydrolysis of 4-nitrophenyl 4-nitrobenzoate is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the ester group. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing nitro group on the benzoate (B1203000) ring. This polarization of the carbonyl group makes it highly susceptible to attack by nucleophiles. All hydrolysis mechanisms of esters of this type involve this initial nucleophilic attack, which leads to the formation of a tetrahedral intermediate. semanticscholar.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters like this compound typically proceeds through mechanisms where the ester is first protonated. This protonation of the carbonyl oxygen further increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. The specific mechanism can vary depending on the acid concentration. At lower acidities, an A-2 mechanism, which is bimolecular in the rate-determining step, is common. However, at higher acid concentrations, a shift to a unimolecular A-1 mechanism may be observed for similar compounds.

Base-Catalyzed Hydrolysis Mechanisms (e.g., Hydroxide (B78521) Ions, Ethoxide Ions)

Base-catalyzed hydrolysis is a more frequent and kinetically faster process for esters like this compound. This reaction typically follows a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. In this pathway, a strong nucleophile, such as a hydroxide ion (OH⁻) or an ethoxide ion (C₂H₅O⁻), directly attacks the ester carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. The subsequent expulsion of the 4-nitrophenoxide leaving group is rapid, facilitated by its stability, which is enhanced by the electron-withdrawing nitro group.

Kinetic studies on the reaction of 4-nitrophenyl X-substituted-benzoates with potassium ethoxide in anhydrous ethanol (B145695) have shown that the reaction proceeds through a stepwise mechanism where the departure of the leaving group occurs after the rate-determining step. It has also been observed that the ion-paired ethoxide is more reactive than the dissociated ethoxide ion.

Solvent Effects on Hydrolysis Kinetics

The kinetics of the hydrolysis of 4-nitrophenyl esters are significantly influenced by the solvent. The polarity, ionizing power, and nucleophilicity of the solvent can all play a role in the reaction rate. For instance, in the alkaline hydrolysis of related p-nitrophenyl esters, the reaction rate has been shown to increase dramatically as the solvent composition changes from water to aqueous mixtures with organic solvents like dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This rate enhancement is attributed to both the destabilization of the nucleophile (e.g., OH⁻) in the ground state and the stabilization of the transition state in the mixed solvent. scholaris.ca

The effect of solvent on the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) (a related compound) in DMSO-H₂O mixtures at 25.0 ± 0.1 °C is illustrated in the table below.

Interactive Data Table: Second-Order Rate Constants (kN) for Alkaline Hydrolysis of p-Nitrophenyl Acetate in DMSO-H₂O Mixtures

| mol % DMSO | kN (M⁻¹s⁻¹) |

|---|---|

| 0 | 11.6 |

| 10 | 18.7 |

| 20 | 34.3 |

| 30 | 66.8 |

| 40 | 151 |

| 50 | 400 |

| 60 | 1,180 |

| 70 | 4,200 |

| 80 | 32,800 |

Data is for the related compound p-nitrophenyl acetate and is used for illustrative purposes. scholaris.ca

Nucleophilic Substitution Reactions

Beyond hydrolysis, the electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a variety of other nucleophiles. These reactions, which result in the substitution of the 4-nitrophenoxy group, are of significant interest in organic synthesis and mechanistic studies.

Kinetic studies of the aminolysis of related S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines have shown that these reactions proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The rate-determining step can change from the breakdown of this intermediate to its formation depending on the basicity of the amine. researchgate.net

For example, the reaction of S-4-nitrophenyl thiobenzoate with various secondary alicyclic amines in 44 wt % ethanol-water at 25.0 °C demonstrates this behavior.

Interactive Data Table: Second-Order Rate Constants (kN) for the Reaction of S-4-Nitrophenyl Thiobenzoate with Secondary Alicyclic Amines

| Amine | pKa | kN (M⁻¹s⁻¹) |

|---|---|---|

| Morpholine | 8.65 | 11.7 |

| Piperazine | 9.81 | 100 |

| Piperidine | 11.06 | 2300 |

Data is for the related compound S-4-nitrophenyl thiobenzoate and is used for illustrative purposes. researchgate.net

General Acyl Transfer Reaction Pathways

The primary reaction pathway for this compound is nucleophilic acyl substitution. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. The general mechanism proceeds in two principal steps: the formation of a tetrahedral intermediate, followed by the departure of the leaving group. libretexts.org

Influence of Substituents on Reaction Rates (e.g., Hammett Equation, Yukawa-Tsuno Equation)

The rate of acyl transfer reactions involving benzoate esters is highly sensitive to the nature of substituents on both the benzoyl (non-leaving) group and the phenyl (leaving) group. To quantify these effects, linear free-energy relationships (LFERs) such as the Hammett and Yukawa-Tsuno equations are employed. semanticscholar.orgwikipedia.org

The Hammett equation is expressed as: log(kₓ/k₀) = ρσ where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the electronic nature of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. semanticscholar.org

The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects: wikipedia.org log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) This equation is particularly useful when there is significant resonance interaction between the substituent and the reaction center in the transition state. The parameter r quantifies the extent of this resonance contribution. wikipedia.orgnih.gov

The electronic properties of substituents play a crucial role in determining the reaction rate. For a substrate like this compound, the nitro group on the benzoyl moiety is a strong electron-withdrawing group (EWG).

Electron-Withdrawing Groups (EWGs): EWGs on the benzoyl ring increase the electrophilicity of the carbonyl carbon. This makes the carbon atom more susceptible to nucleophilic attack, thereby increasing the rate of the reaction. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs would decrease the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic attack.

In the context of this compound, the para-nitro substituent on the benzoyl group significantly enhances its reactivity compared to unsubstituted 4-nitrophenyl benzoate. nih.gov

LFERs are fundamental tools for elucidating reaction mechanisms. In studies of 4-nitrophenyl benzoate derivatives, Hammett plots of log(kₓ) versus the substituent constant σ are often constructed. semanticscholar.org

A linear Hammett plot suggests that the reaction mechanism does not change across the series of substituents. However, for the aminolysis of 4-nitrophenyl X-substituted benzoates, non-linear Hammett plots have been observed. nih.govkoreascience.kr Such non-linearity can indicate:

A change in the rate-determining step (RDS) as the electronic nature of the substituent is varied. semanticscholar.orgnih.gov

Stabilization of the ground state of the ester through resonance interactions between an electron-donating substituent and the carbonyl group. koreascience.krresearchgate.netkoreascience.kr

In cases where the standard Hammett equation fails to give a linear correlation, the Yukawa-Tsuno equation often provides a better fit, confirming the importance of resonance effects. nih.govresearchgate.netresearchgate.net

| Amine Nucleophile | ρₓ (rho) Value | r (Yukawa-Tsuno) Value | Interpretation |

|---|---|---|---|

| Piperidine | 0.79 | 0.56 | Indicates a buildup of negative charge in the transition state, with a moderate resonance demand. koreascience.kr |

| Series of Alicyclic Amines | Positive values | Large values | Suggests the nonlinear Hammett plots are due to resonance demand rather than a change in the RDS. nih.gov |

Determination of Reaction Mechanism: Concerted vs. Stepwise Pathways

Acyl transfer reactions can proceed through two primary mechanisms: a concerted pathway or a stepwise pathway.

Concerted Mechanism: In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. Some studies suggest that reactions with weakly basic nucleophiles and leaving groups may follow a concerted path. researchgate.net

Stepwise Mechanism: This mechanism involves the formation of a distinct tetrahedral intermediate. For the aminolysis of 4-nitrophenyl esters, a stepwise mechanism is widely supported by kinetic evidence. nih.govkoreascience.krkoreascience.krnih.gov The reaction proceeds through a zwitterionic tetrahedral intermediate (T±). nih.govkoreascience.kr

The nature of the nucleophile, leaving group, and solvent can influence the operative mechanism. For instance, the aminolysis of 4-nitrophenyl benzoate in aqueous solution is suggested to proceed via a stepwise mechanism. koreascience.krkoreascience.kr However, in a less polar solvent like acetonitrile (B52724), the instability of the charged intermediate may force the reaction through a concerted pathway. koreascience.krnih.gov

Identification of Rate-Determining Step (RDS)

Kinetic studies on the aminolysis of related esters have shown that the RDS can shift depending on the basicity of the attacking amine. nih.gov

With highly basic amines: The formation of the tetrahedral intermediate (k₁) is typically the rate-determining step. nih.govnih.gov

With less basic amines: The breakdown of the intermediate to form the products (k₂) is often rate-limiting. nih.govresearchgate.net

For S-4-nitrophenyl 4-nitrothiobenzoate, a close analog, the breakdown of the tetrahedral intermediate is rate-limiting for all secondary alicyclic amines studied. This is attributed to the strong electron-withdrawing nitro group on the acyl moiety. nih.gov Nonlinear Hammett and Brønsted plots are powerful indicators of a change in the RDS. A curvature in these plots often signifies a shift in the rate-limiting step as the substituent or nucleophile is varied. nih.govsemanticscholar.orgnih.govacs.org

Catalysis of this compound Reactions

The reactions of this compound, particularly hydrolysis, can be accelerated through catalysis. The bright yellow color of the 4-nitrophenolate anion produced upon hydrolysis makes this compound and similar esters excellent substrates for monitoring reaction kinetics spectrophotometrically. semanticscholar.org

Enzymatic Catalysis: Hydrolytic enzymes are frequently studied using 4-nitrophenyl esters as substrates. Enzymes such as lipases, trypsin, and nattokinase effectively catalyze the hydrolysis of the ester bond. semanticscholar.org Kinetic studies involving these enzymes have provided deep insights into their catalytic mechanisms. For example, Hammett analysis of the enzymatic hydrolysis of a series of para-substituted 4-nitrophenyl benzoates revealed non-linear plots. This suggests that during the enzymatic reaction, there is a change in the rate-determining step from the initial nucleophilic attack by an amino acid residue (e.g., serine) to the collapse of the resulting tetrahedral intermediate. semanticscholar.org

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/ml) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (mol⁻¹min⁻¹) |

|---|---|---|---|---|---|

| Esterase EstOF4 | p-Nitrophenyl Butyrate (B1204436) | 22.756 | 164.47 | 59.6 | 2.619 |

| Sub1 (Suberinase) | p-Nitrophenyl Butyrate | 0.57 | 55.8 (U/nmol) | - | - |

| Wild Lipase | p-Nitrophenyl Octanoate | - | 1.1 (U/mg) | - | - |

Note: Data is for related p-nitrophenyl esters to illustrate typical enzyme kinetics. researchgate.netdergipark.org.trnih.gov

Chemical Catalysis: The hydrolysis of 4-nitrophenyl esters can also be catalyzed by acids and bases. semanticscholar.org Furthermore, studies in micellar systems have demonstrated catalysis. Cationic micelles can stabilize the negatively charged tetrahedral intermediate formed during hydrolysis, thereby accelerating the reaction rate. This serves as a simple model for mimicking certain aspects of enzymatic catalysis.

Metal-Ion Catalysis (e.g., Potassium Ion, K⁺)

While specific studies on the potassium ion-catalyzed hydrolysis of this compound are not extensively documented, the principles of metal-ion catalysis in the hydrolysis of similar esters provide a strong framework for understanding the potential role of K⁺.

Metal ions, including alkali metals like potassium (K⁺), can function as Lewis acid catalysts in ester hydrolysis. researchgate.net A Lewis acid acts as an electron-pair acceptor. In this context, the potassium ion can interact with the carbonyl oxygen of the ester group in this compound. This interaction polarizes the C=O bond, which increases the positive partial charge (electrophilicity) of the carbonyl carbon. Consequently, the carbonyl carbon becomes more susceptible to nucleophilic attack by a water molecule, which is the rate-determining step in hydrolysis. This facilitation of the formation of the tetrahedral intermediate is a key aspect of the catalytic mechanism. cam.ac.uk

In related systems, such as the hydrolysis of 4-nitrophenyl phosphate (B84403), enzymes like kinases and phosphatases often exhibit maximum activity in the presence of potassium salts, where the K⁺ ion is presumed to act as a Lewis acid. researchgate.net Kinetic studies on the reactions of benzenesulfonates with potassium ethoxide have shown that K⁺ catalyzes the reaction by increasing the electrophilicity of the reaction center through the formation of a cyclic transition state. researchgate.net

The effect of ion pairing between the potassium ion and the nucleophile or substrate can significantly influence the reaction rate, sometimes in opposing ways.

Catalysis: Studies on the aminolysis of dinitrophenyl benzenesulfonates have shown that the ion-paired potassium ethoxide (EtOK) is more reactive than the dissociated ethoxide ion (EtO⁻). researchgate.net This suggests that the K⁺ ion, by associating with the reactants, helps to stabilize the transition state and lower the activation energy, thereby accelerating the reaction. researchgate.net The proposed mechanism involves the K⁺ ion forming a cyclic transition state that enhances the electrophilicity of the reaction center. researchgate.net

These contrasting outcomes highlight that the effect of ion pairing is highly dependent on the specific substrate and reaction conditions.

Enzymatic Catalysis of Hydrolysis

This compound and structurally related esters are excellent substrates for studying the kinetics of various hydrolytic enzymes. semanticscholar.org The electronically activated ester bond is readily cleaved by enzymes such as lipases and proteases. semanticscholar.orgresearchgate.net

Kinetic studies have been performed on a series of para-substituted 4-nitrophenyl benzoate esters, including the 4-nitro substituted variant, using enzymes like lipase, trypsin, and nattokinase. semanticscholar.org These studies utilize the Hammett linear free-energy relationship to correlate the electronic effects of the substituents with the rate of enzymatic hydrolysis. semanticscholar.org

The key findings from these studies indicate that the rate of hydrolysis is strongly influenced by the electronic properties of the substituent on the benzoate ring. semanticscholar.org Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon. This is confirmed by computational modeling, which shows a direct correlation between the hydrolytic rates and the charge density of the carbonyl carbon. semanticscholar.org For instance, the Mulliken charge at the carbonyl carbon becomes more positive as the electron-withdrawing strength of the para-substituent increases. semanticscholar.org However, the relationship is not always linear; Hammett plots sometimes show inflection points, which are indicative of a change in the rate-determining step of the reaction mechanism. semanticscholar.org

| Substituent | Hammett σpara Constant | Mulliken Charge at Carbonyl Carbon |

| -OCH₃ | -0.268 | 0.2038 |

| -CH₃ | -0.17 | 0.2084 |

| -H | 0 | 0.2128 |

| -F | 0.062 | 0.2124 |

| -Cl | 0.227 | 0.2143 |

| -Br | 0.232 | 0.2151 |

| -NO₂ | 0.778 | 0.2255 |

This data, adapted from a study on para-substituted nitrophenyl benzoate esters, illustrates the linear relationship between the Hammett constant and the Mulliken charge, showing that electron-withdrawing groups decrease electron density at the carbonyl carbon.

A major advantage of using 4-nitrophenyl esters as substrates in enzyme assays is the straightforward method for monitoring reaction progress. semanticscholar.org The hydrolysis of the ester bond liberates 4-nitrophenol (B140041). semanticscholar.orgresearchgate.net Under neutral or, more effectively, basic conditions (pKa of 4-nitrophenol is ~7.15), the phenolic proton dissociates to form the 4-nitrophenolate ion. emerginginvestigators.org This ion has a distinct, bright yellow color and exhibits strong absorbance of light at a wavelength of approximately 400-420 nm (a peak absorbance at 413 nm is often used). semanticscholar.orgresearchgate.netemerginginvestigators.org

This chromogenic property allows for the continuous and real-time monitoring of enzyme activity using a UV-Vis spectrophotometer. semanticscholar.org By measuring the increase in absorbance at this wavelength over time, the rate of 4-nitrophenol production can be calculated. researchgate.netdergipark.org.tr Using a Beer's Law calibration plot for 4-nitrophenol, the absorbance values can be converted into concentration, allowing for the determination of key kinetic parameters such as the initial reaction velocity (V₀), the Michaelis constant (Km), and the catalytic rate constant (kcat). semanticscholar.orgdergipark.org.tr This method is widely employed due to its accuracy, rapidity, and ease of performance. nih.gov

Reduction Reactions of Nitro Groups

The reduction of the two aromatic nitro groups in this compound is a significant chemical transformation, typically converting them into primary amino groups. A variety of reagents and conditions can be employed to achieve this, with the choice often depending on the desired selectivity and the presence of other functional groups, such as the ester linkage. wikipedia.orgorganic-chemistry.org

The most common transformation is the reduction of the nitroarene to an aniline. wikipedia.org Several established methods exist for this purpose:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.orgcommonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the preferred catalyst for nitro reductions due to its high efficiency. However, it is a very active catalyst and can also reduce other functional groups. commonorganicchemistry.com

Raney Nickel: This is another effective catalyst and is often used when trying to avoid the dehalogenation of aryl halides, a common side reaction with Pd/C. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems (Dissolving Metal Reduction): These methods use a metal in an acidic medium to generate hydrogen in situ. They are often milder and can offer better chemoselectivity. wikipedia.org

Iron (Fe) in acidic media: A classic and cost-effective method for nitro group reduction. wikipedia.org

Zinc (Zn) in acidic media: Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Another mild reagent that is selective for nitro groups. wikipedia.orgcommonorganicchemistry.com

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄): A useful reagent for nitro group reduction. wikipedia.org

Sodium Sulfide (Na₂S): Can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

Hydrazine (B178648) (N₂H₄) based reagents: Hydrazine in the presence of a catalyst like Raney Nickel can reduce nitro groups. wikipedia.org A system of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of ester groups. niscpr.res.in

Sodium Borohydride (NaBH₄): While NaBH₄ alone cannot reduce nitro groups, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, to effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com

The ester group in this compound is susceptible to hydrolysis under strongly acidic or basic conditions, so reaction conditions for the nitro reduction must be chosen carefully to preserve the ester linkage if desired. Mild and selective methods, such as those using SnCl₂ or specific hydrazine-based systems, are often preferred. commonorganicchemistry.comniscpr.res.in

Conversion of Nitro to Amino Groups

The conversion of the two nitro groups in this compound to amino groups represents a significant chemical transformation, yielding 4-aminophenyl 4-aminobenzoate. This reduction is a cornerstone reaction in organic synthesis, transforming electron-withdrawing nitro groups into electron-donating amino groups, thereby substantially altering the molecule's chemical properties. The process involves the stepwise reduction of the nitrogen atom from a higher oxidation state to a lower one.

The generally accepted mechanism for the reduction of aromatic nitro compounds, such as those in this compound, follows the pathway originally proposed by Haber. This process involves a sequence of two-electron reductions, proceeding through nitroso and hydroxylamino intermediates before the final amine is formed. mdpi.com

The reaction pathway can be summarized as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

Nitroso to Hydroxylamino: The nitroso intermediate is then further reduced to a hydroxylamino group (Ar-NHOH).

Hydroxylamino to Amino: Finally, the hydroxylamino intermediate is reduced to the corresponding amino group (Ar-NH₂).

This sequence of transformations is often referred to as the "hydrogenation" direction of the reaction. researchgate.net Under certain conditions, particularly in catalytic hydrogenation, the reaction can proceed directly from the nitro compound to the amine without the significant accumulation of intermediate products in the reaction mixture. orientjchem.org

Catalytic Reduction Methods (e.g., Hydrogen Gas with Palladium Catalyst)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. nih.gov The use of hydrogen gas (H₂) in conjunction with a palladium catalyst, often supported on carbon (Pd/C), is a common and effective choice for this transformation. commonorganicchemistry.com

Mechanism of Catalytic Hydrogenation:

The mechanism of catalytic hydrogenation of aromatic nitro compounds on a palladium surface is a complex heterogeneous process. A generally accepted model involves the following key steps: orientjchem.orgmasterorganicchemistry.com

Adsorption of Reactants: Both the aromatic nitro compound (this compound) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The nitro groups are believed to be adsorbed on the catalyst via the nitrogen and oxygen atoms. orientjchem.org

Activation of Hydrogen: The palladium catalyst facilitates the dissociation of the H-H bond in molecular hydrogen, forming reactive hydrogen atoms adsorbed on the catalyst surface (H-Pd). masterorganicchemistry.com

Stepwise Reduction: The adsorbed nitro group undergoes a series of sequential additions of hydrogen atoms. This process follows the Haber mechanism, reducing the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. orientjchem.org The catalyst provides a surface for these transformations to occur.

Desorption of Product: Once the reduction is complete, the final product, 4-aminophenyl 4-aminobenzoate, desorbs from the catalyst surface into the solution. orientjchem.org

Ar-NO₂ + 3H₂ --(Pd/C)--> Ar-NH₂ + 2H₂O

Kinetics of Catalytic Hydrogenation:

The kinetics of the catalytic hydrogenation of aromatic nitro compounds can be influenced by several factors, including the structure of the nitro compound, the nature of the catalyst, the solvent, and the reaction conditions (temperature and pressure). orientjchem.org

The rate of reduction can be affected by the presence of other substituents on the aromatic ring. Electron-withdrawing groups, such as the second nitro group and the ester functionality in this compound, can influence the electron density of the aromatic ring and, consequently, the rate of hydrogenation. orientjchem.org Generally, the reaction order with respect to the nitro compound is found to be zero, indicating that the reaction rate is independent of the substrate concentration, especially when the substrate is strongly adsorbed on the catalyst surface. uctm.edu

The presence of the amine product can sometimes inhibit the reaction rate, as amines can also adsorb onto the catalyst surface, competing with the nitro compound for active sites. uctm.edu

Illustrative Kinetic Data for Aromatic Nitro Compound Reduction:

| Aromatic Nitro Compound | Catalyst | Solvent | Relative Rate |

| Nitrobenzene (B124822) | 5% Pd/C | Ethanol | 1.00 |

| p-Nitrotoluene | 5% Pd/C | Ethanol | 0.85 |

| p-Nitrochlorobenzene | 5% Pd/C | Ethanol | 1.20 |

| p-Nitrobenzoic acid | 5% Pd/C | Ethanol | 1.50 |

This table is illustrative and compiled from general principles discussed in the literature. The relative rates are not experimentally derived for this compound but demonstrate the expected influence of electron-donating and electron-withdrawing groups.

Transesterification Reactions

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this reaction would involve the displacement of the 4-nitrophenoxy group by another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification:

The base-catalyzed mechanism is generally faster and proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: A strong nucleophile, typically an alkoxide ion (RO⁻) generated from the alcohol by the base, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the 4-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group, is eliminated.

Proton Transfer: The newly formed ester and the 4-nitrophenoxide ion are in equilibrium with the alcohol and the alkoxide, respectively.

Acid-Catalyzed Transesterification:

The acid-catalyzed mechanism also proceeds through a nucleophilic acyl substitution pathway but involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the 4-nitrophenoxy group.

Elimination of the Leaving Group: The protonated 4-nitrophenoxy group (4-nitrophenol) is eliminated as a neutral molecule.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final product.

Enzymatic Transesterification:

Enzymes, such as lipases and proteases, can also catalyze transesterification reactions under mild conditions. These reactions often follow a "ping-pong" mechanism. nih.gov

Acylation: The ester substrate (this compound) binds to the enzyme's active site. The acyl group is transferred to a nucleophilic residue in the active site (e.g., serine), forming a covalent acyl-enzyme intermediate and releasing the 4-nitrophenol. nih.gov

Deacylation: The alcohol substrate then binds to the active site and attacks the acyl-enzyme intermediate, transferring the acyl group to the alcohol and regenerating the free enzyme. nih.gov

Kinetics of Transesterification:

The kinetics of transesterification reactions are influenced by factors such as the nature of the ester, the alcohol, the catalyst, and the reaction temperature. The use of a p-nitrophenyl ester, such as in this compound, is advantageous for kinetic studies as the release of the 4-nitrophenolate ion can be easily monitored spectrophotometrically due to its yellow color. semanticscholar.org

The reaction rate is typically dependent on the concentration of both the ester and the nucleophilic alcohol (or alkoxide). In enzyme-catalyzed reactions, the kinetics often follow Michaelis-Menten behavior.

Illustrative Rate Constants for Transesterification of p-Nitrophenyl Esters:

The following table provides hypothetical second-order rate constants for the base-catalyzed transesterification of p-nitrophenyl esters with different alcohols to illustrate the effect of the alcohol's nucleophilicity.

| Alcohol | Catalyst | Solvent | k (M⁻¹s⁻¹) |

| Methanol (B129727) | Sodium Methoxide | Methanol | 1.5 x 10² |

| Ethanol | Sodium Ethoxide | Ethanol | 1.0 x 10² |

| Isopropanol | Sodium Isopropoxide | Isopropanol | 5.0 x 10¹ |

| tert-Butanol | Potassium tert-butoxide | tert-Butanol | 1.0 x 10⁰ |

This table is for illustrative purposes to demonstrate the principles of transesterification kinetics and is not based on experimentally determined values for this compound. The trend reflects the steric hindrance of the attacking alcohol.

Spectroscopic and Structural Characterization of 4 Nitrophenyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 4-nitrophenyl 4-nitrobenzoate (B1230335), both proton (¹H) and carbon-13 (¹³C) NMR spectra are instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-nitrophenyl 4-nitrobenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons. Due to the symmetrical nature of the two para-substituted nitrobenzene (B124822) rings, a simplified spectrum is often observed.

Detailed analysis of the ¹H NMR spectrum shows a multiplet in the downfield region, typically between δ 8.34 and 8.41 ppm. This multiplet, integrating to six protons, arises from the protons on both the 4-nitrophenyl and the 4-nitrobenzoate rings. Additionally, a doublet is observed around δ 7.46 ppm, with a coupling constant (³JHH) of approximately 9 Hz, which corresponds to the remaining two protons on the 4-nitrophenyl ring. rsc.org The downfield chemical shifts of these aromatic protons are attributed to the strong electron-withdrawing nature of the nitro groups and the ester functionality, which deshield the protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.41-8.34 | m | 6H | Aromatic Protons | rsc.org |

| 7.46 | d (³JHH = 9 Hz) | 2H | Aromatic Protons | rsc.org |

Solvent: CDCl₃, Frequency: 300 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals in the ¹³C NMR spectrum of this compound confirm the presence of the ester carbonyl group and the aromatic carbons.

The ester carbonyl carbon (C=O) typically appears as a singlet at approximately δ 165 ppm. The carbons attached to the nitro groups are found in the range of δ 125–150 ppm. The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. This spectral data is crucial for confirming the presence and electronic environment of the different carbon atoms within the molecule.

Table 2: Representative ¹³C NMR Spectral Data for Nitroaromatic Esters

| Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~165 |

| Aromatic Carbons (Nitro-substituted) | ~125-150 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the carbonyl and nitro groups.

Identification of Carbonyl (C=O) Stretching Vibrations

The most prominent feature in the IR spectrum of an ester is the strong absorption band corresponding to the C=O stretching vibration. For this compound, this band is typically observed in the region of 1712-1752 cm⁻¹. researchgate.net The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic rings. The presence of the electron-withdrawing nitro groups can shift the C=O stretching frequency. A strong stretching absorption of the C-O bond of the ester is also observed around 1195 cm⁻¹. researchgate.net

Characterization of Nitro (NO₂) Group Vibrations

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong absorption bands, making them easily identifiable in the IR spectrum. For this compound, the asymmetric NO₂ stretching vibration appears around 1520-1535 cm⁻¹, while the symmetric stretching vibration is found in the range of 1343-1366 cm⁻¹. researchgate.net The presence of this pair of intense peaks is a clear indicator of the nitro functional group. spectroscopyonline.com A nitro group scissoring bending vibration may also be observed between 835 and 890 cm⁻¹. spectroscopyonline.com

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 1752 | Strong | C=O (Ester) Stretch | researchgate.net |

| 1523 | Strong | Asymmetric NO₂ Stretch | researchgate.net |

| 1343 | Strong | Symmetric NO₂ Stretch | researchgate.net |

| 1195 | Strong | C-O (Ester) Stretch | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

The molecular formula of this compound is C₁₃H₈N₂O₆. chemspider.com This composition gives it a calculated average molecular weight of approximately 288.21 g/mol . chemspider.commolbase.combldpharm.com Mass spectrometry confirms this molecular weight by detecting the molecular ion peak (M⁺).

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₆ | chemspider.com |

| Average Mass | 288.215 g/mol | chemspider.com |

| Monoisotopic Mass | 288.038236 u | chemspider.com |

| Exact Mass | 288.038 u | molbase.com |

This interactive table provides key molecular weight data for this compound.

In mass spectrometry, this compound undergoes fragmentation, providing insight into its structure. As an ester, a characteristic fragmentation pathway involves the cleavage of the ester bond. libretexts.org The primary fragmentation mechanism is the cleavage of the bond next to the carbonyl group (C=O), leading to the loss of the 4-nitrophenoxy group as a radical or the formation of corresponding fragment ions.

Hydrolysis studies show that the compound breaks down into 4-nitrophenol (B140041) and 4-nitrobenzoic acid, which are the constituent alcohol and carboxylic acid parts of the ester. Therefore, the expected fragments in the mass spectrum would correspond to these structural units. The mass spectrum of p-nitrophenol itself shows a molecular ion at an m/z of 139 and a base peak at an m/z of 65. libretexts.org The fragmentation of this compound would likely show ions corresponding to the 4-nitrobenzoyl cation (m/z 150) and the 4-nitrophenoxy radical/ion (m/z 138/139).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions involving this compound and for performing quantitative kinetic analyses, primarily by tracking the formation of the colored 4-nitrophenolate (B89219) ion.

The hydrolysis of this compound, whether catalyzed by enzymes or under basic conditions, releases 4-nitrophenol. semanticscholar.org In neutral or acidic solutions, 4-nitrophenol is colorless and shows a weak absorbance. wikipedia.org However, under basic conditions (pH > 7.5), the phenolic proton is removed to form the 4-nitrophenolate ion. wikipedia.orgemerginginvestigators.org This ion has a distinct yellow color due to a strong absorbance maximum in the range of 400-413 nm. semanticscholar.orgwikipedia.orgemerginginvestigators.orgnih.govresearchgate.net

The formation of the yellow 4-nitrophenolate ion provides a simple and effective visual and spectroscopic method for monitoring the progress of the hydrolysis reaction. semanticscholar.orgemerginginvestigators.org As the reaction proceeds, the intensity of the yellow color and the absorbance at this wavelength increase, directly correlating with the amount of 4-nitrophenol released. semanticscholar.org The parent compound, 4-nitrophenyl benzoate (B1203000), has an absorbance at a different wavelength (~350 nm), which decreases as the reaction progresses. semanticscholar.org The presence of an isosbestic point, where the spectra of the reactant and product cross, indicates a clean conversion with no significant side products. wikipedia.orgnih.govacs.org

| Species | pH Condition | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Appearance |

| 4-Nitrophenol | < 5.4 | ~317 nm researchgate.netresearchgate.net | Weak at 405 nm (ε ≈ 0.2 mM⁻¹ cm⁻¹) wikipedia.org | Colorless wikipedia.org |

| 4-Nitrophenolate ion | > 7.5 (alkaline) | ~400-413 nm semanticscholar.orgwikipedia.orgemerginginvestigators.org | Strong at 405 nm (ε ≈ 18.3-18.4 mM⁻¹ cm⁻¹) wikipedia.org | Yellow semanticscholar.orgwikipedia.org |

This interactive table summarizes the UV-Vis properties of 4-nitrophenol and its corresponding phenolate (B1203915) ion.

The strong absorbance of the 4-nitrophenolate ion allows for the precise quantitative analysis of reaction kinetics. wikipedia.orgnih.gov By monitoring the increase in absorbance at ~400-413 nm over time, the rate of the reaction can be determined. semanticscholar.orgmdpi.comasianpubs.org According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored product.

This method is widely used in enzyme kinetics, where 4-nitrophenyl esters serve as colorimetric substrates to measure enzyme activity. semanticscholar.orgwikipedia.org The rate of formation of the 4-nitrophenolate ion, and thus the initial reaction rate, can be calculated from the slope of the absorbance versus time plot. nih.govacs.org For accurate measurements, the reaction is often stopped by adding a strong base (like NaOH) to ensure that all the liberated 4-nitrophenol is converted to the fully ionized 4-nitrophenolate form, maximizing the color development and ensuring that the measurement is independent of the assay's pH. wikipedia.org

X-ray Crystallography and Solid-State Structure

While specific X-ray crystallography data for this compound was not found in the searched literature, analysis of closely related compounds such as 4-nitrophenyl 4-bromobenzoate (B14158574) and other nitro-substituted aromatic esters provides significant insight into the expected solid-state structure. nih.gov

Crystal structures of similar compounds reveal that the molecule is typically not planar. A significant twist is often observed between the two aromatic rings, indicated by a large dihedral angle. For instance, in 4-nitrophenyl 4-bromobenzoate, the dihedral angle between the planes of the nitrated and brominated aryl rings is 64.98°. nih.gov A similar twisted conformation is expected for this compound.

The packing of these molecules in the crystal lattice is generally governed by weak intermolecular interactions. These can include C—H⋯O hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.netiucr.org In the case of halogenated analogues, halogen bonding also plays a role in the crystal packing. nih.gov

Crystal System and Space Group Determination

Crystallographic analysis of a related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveals a triclinic crystal system with a P-1 space group. nih.gov While specific data for this compound is not detailed in the provided results, the study of analogous structures provides a framework for understanding its solid-state conformation. For instance, the crystal structure of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate was found to be orthorhombic with a space group of P212121. researchgate.net

Unit Cell Parameters

The unit cell parameters for derivatives of 4-nitrophenyl benzoate provide context for the crystalline structure of the parent compound. For 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the unit cell dimensions are a = 7.7366 (2) Å, b = 7.9480 (2) Å, and c = 12.6539 (5) Å, with α = 90.0655 (11)°, β = 100.3204 (11)°, and γ = 104.0633 (12)°. nih.gov The volume (V) of the unit cell is 741.75 (4) ų, and it contains two molecules (Z = 2). nih.gov Another related compound, (±)-cyclohexane-1,2-diyl bis(4-nitrobenzoate), crystallizes in a monoclinic system with space group P21/c and unit cell parameters of a = 12.6510 (2) Å, b = 12.2720 (2) Å, c = 13.2186 (2) Å, β = 108.830 (1)°, and V = 1942.39 (5) ų, with Z = 4. iucr.org

Table 1: Unit Cell Parameters for 4-Nitrophenyl Benzoate Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov | Triclinic | P-1 | 7.7366 (2) | 7.9480 (2) | 12.6539 (5) | 90.0655 (11) | 100.3204 (11) | 104.0633 (12) | 741.75 (4) | 2 |

| (±)-Cyclohexane-1,2-diyl bis(4-nitrobenzoate) iucr.org | Monoclinic | P21/c | 12.6510 (2) | 12.2720 (2) | 13.2186 (2) | 90 | 108.830 (1) | 90 | 1942.39 (5) | 4 |

| 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate researchgate.net | Orthorhombic | P212121 | 7.8367 (8) | 9.6082 (10) | 23.856 (3) | 90 | 90 | 90 | 1796.3 (3) | 4 |

Molecular Conformation and Dihedral Angles

The conformation of this compound and its derivatives is characterized by the relative orientations of the aromatic rings. In 4-nitrophenyl 4-bromobenzoate, the dihedral angle between the nitrated and brominated aryl rings is 64.98 (10)°, indicating a significant twist in the molecule. nih.gov The nitro group itself is nearly coplanar with its attached aryl ring, with a dihedral angle of 2.7 (5)°. nih.gov In the case of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the central ester group is twisted away from the two substituted phenyl rings by 84.60 (9)° and 88.55 (9)°, respectively. nih.govjournament.com The molecule 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate adopts a folded configuration. researchgate.net

Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound and its analogs is stabilized by a network of weak intermolecular interactions.

Weak C-H...O hydrogen bonds are a prominent feature in the crystal structures of related compounds. nih.govnih.gov In 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, these interactions are responsible for the crystal growth. nih.gov Specifically, C-H...O hydrogen bonds link molecules to form chains and more complex ring motifs. nih.govnih.gov For instance, in one derivative, C-H...O interactions with H...O distances between 2.44–2.67 Å and CHO angles of 122°–169° are observed. researchgate.net These interactions also play a role in linking molecules into chains in the crystal structure of 4-nitrophenyl 4-bromobenzoate. nih.gov

In addition to hydrogen bonding, π-π stacking interactions contribute to the stability of the crystal lattice. In the structure of (±)-cyclohexane-1,2-diyl bis(4-nitrobenzoate), π-π stacking interactions are observed between the nitrophenyl groups of neighboring molecular chains, with a centroid-to-centroid distance of 3.5441 (9) Å. iucr.org Similarly, in a salt of 4-(4-nitrophenyl)piperazinium, π–π stacking interactions occur between inversion-related 4-nitrophenyl groups. researchgate.net The folded configuration of 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate is stabilized by π-π interactions between its two parts. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful analytical tool for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The separated components are then detected by a UV detector, which measures the absorbance of UV light, a characteristic that is prominent in aromatic nitro compounds.

In a typical reverse-phase HPLC setup for analyzing nitrophenyl esters, a nonpolar stationary phase, such as a C18 column, is employed. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) or citrate (B86180) buffer. oup.comresearchgate.netnih.gov The ratio of these solvents can be adjusted to achieve optimal separation. For instance, an isocratic solvent system of phosphate buffer and acetonitrile (e.g., 75:25 v/v) has been used for the analysis of 4-nitrobenzoate. oup.comresearchgate.net The flow rate is typically maintained around 1.0 mL/min. researchgate.netnih.gov

UV detection is particularly suitable for this compound due to the strong absorbance of the nitroaromatic rings. Detection wavelengths are often set between 230 nm and 290 nm to maximize sensitivity for nitrated compounds. oup.comresearchgate.netnih.gov For example, a UV detection wavelength of 254 nm is commonly used for assessing the purity of related compounds like 4-nitrophenyl 4-chlorobenzoate. The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification, while the peak area in the resulting chromatogram is proportional to the concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC-UV Conditions for Analysis of Aromatic Nitroesters

| Parameter | Condition | Source(s) |

| Stationary Phase | Reverse-Phase C18 Column | oup.comresearchgate.net |

| Mobile Phase | Acetonitrile / Phosphate Buffer | oup.comresearchgate.net |

| Methanol / Citrate Buffer | nih.gov | |

| Detection | UV Spectrophotometry | oup.comresearchgate.netnih.gov |

| Detection Wavelength | 230 nm - 290 nm | oup.comresearchgate.netnih.gov |

| Flow Rate | ~1.0 mL/min | researchgate.netnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. asianpubs.orgsciensage.infosemanticscholar.orgchegg.com This method involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. asianpubs.orgsemanticscholar.org The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action.

The principle of TLC in reaction monitoring is to observe the conversion of reactants into products over time. chegg.com By spotting the starting material (e.g., 4-nitrobenzoic acid), the co-reactant (e.g., 4-nitrophenol), and the reaction mixture on the same plate, one can track the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, this compound. chegg.com The completion of the reaction is indicated when the spot of the limiting reactant is no longer visible. asianpubs.orgchegg.com

The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. asianpubs.orgsemanticscholar.org The ratio of these solvents is adjusted to optimize the separation of the product from the starting materials and any byproducts. For example, a solvent system of ethyl acetate and petroleum ether in a 1:2 or 1:3 ratio has been successfully used to monitor the synthesis of related nitro-esters. asianpubs.org After development, the spots are visualized, often under UV light, where the aromatic rings of the compounds will appear as dark spots on a fluorescent background. impactfactor.org

Table 2: Typical TLC Systems for Monitoring Synthesis of Nitro-Esters

| Parameter | Description | Source(s) |

| Stationary Phase | Silica Gel (e.g., Silica Gel 60 F254) | asianpubs.orgsemanticscholar.orgimpactfactor.org |

| Mobile Phase | Ethyl Acetate / Hexane | semanticscholar.orgimpactfactor.org |

| Ethyl Acetate / Petroleum Ether | asianpubs.org | |

| Visualization | UV Light (254 nm) | impactfactor.org |

| Application | Monitoring disappearance of reactants (e.g., 4-nitrobenzoic acid) and appearance of the ester product. | asianpubs.orgsemanticscholar.orgchegg.com |

Computational and Theoretical Studies of 4 Nitrophenyl 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering powerful tools to explore molecular systems. For 4-nitrophenyl 4-nitrobenzoate (B1230335), these methods have been instrumental in understanding its geometry, electronic landscape, and vibrational behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules like 4-nitrophenyl 4-nitrobenzoate, this involves calculating key bond lengths, bond angles, and dihedral (torsion) angles.

Electronic structure analysis provides a map of the electron distribution within the molecule, which is fundamental to understanding its reactivity. The strong electron-withdrawing nature of the two nitro groups (–NO₂) and the ester functionality significantly influences this distribution in this compound.

Computational studies have successfully quantified the electronic effects within this and related molecules. A key finding is the direct correlation between the partial charge on the carbonyl carbon (C=O) and the molecule's susceptibility to nucleophilic attack, a critical step in its hydrolysis. Mulliken charge analysis, a method for approximating the charge distribution, has been performed on a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters using DFT calculations. uni-muenchen.de For this compound (where the substituent is –NO₂), the carbonyl carbon is found to be highly electron-poor, facilitating its reaction with nucleophiles. uni-muenchen.de This is consistent with the Hammett linear free-energy relationship, which links reaction rates to the electronic properties of substituents. uni-muenchen.de

The table below presents the calculated Mulliken charge at the carbonyl carbon for this compound compared to other para-substituted analogues. uni-muenchen.de A more positive charge indicates a more electrophilic carbon center.

| Substituent (X) | Hammett Constant (σpara) | Calculated Mulliken Charge (Carbonyl C) |

| -OCH₃ | -0.27 | 0.2038 |

| -CH₃ | -0.17 | 0.2084 |

| -H | 0.00 | 0.2128 |

| -F | 0.06 | 0.2124 |

| -Cl | 0.23 | 0.2143 |

| -Br | 0.23 | 0.2151 |

| -NO₂ | 0.78 | 0.2255 |

Data sourced from Semantic Scholar. uni-muenchen.de

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is a powerful experimental technique for identifying molecular functional groups. Theoretical calculations can predict the vibrational frequencies and their corresponding motions (normal modes), which aids in the assignment and interpretation of experimental spectra.

For this compound, experimental FTIR spectra show characteristic absorption bands. nih.gov Computational predictions, typically performed using DFT, can simulate this spectrum. By analyzing the computed vibrational modes, each predicted peak can be assigned to specific atomic motions, such as the stretching of the C=O bond, the asymmetric and symmetric stretches of the NO₂ groups, and the stretching of the C–O ester bonds. For example, studies on similar nitroaromatic compounds show that the NO₂ symmetric and asymmetric stretching vibrations are typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

The following table summarizes the key experimental FTIR absorption bands for this compound and their general assignments, which are corroborated by theoretical predictions on analogous molecules. nih.gov

| Experimental Frequency (cm⁻¹) | Assignment |

| 1752 | C=O (Ester) stretching |

| 1523 | Asymmetric NO₂ stretching |

| 1343 | Symmetric NO₂ stretching |

| 1195 | C–O (Ester) stretching |

Data sourced from ResearchGate. nih.gov

Density Functional Theory (DFT) has become the predominant computational method for studying medium-to-large-sized molecules like this compound due to its efficiency and accuracy. Theoretical studies on the hydrolysis of related esters have employed DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), to model reaction pathways and transition states. researchgate.net The calculation of properties like Mulliken charges and the prediction of vibrational spectra for this class of compounds are also routinely carried out using DFT. uni-muenchen.de The consistent application of DFT across these various analyses provides a unified theoretical framework for understanding the molecule's behavior.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom are the rotations around the C–O and O–C bonds of the central ester linkage, which determine the relative orientation of the two phenyl rings.

A theoretical conformational analysis would typically involve a "potential energy surface scan," where the molecule's energy is calculated as a function of one or more dihedral angles. This process identifies the lowest-energy conformer (the global minimum) as well as other stable conformers (local minima) and the energy barriers between them. While a specific conformational analysis for this compound is not prominently featured in the literature, studies of similar diaryl esters and related structures show that such molecules are often not planar. The balance between resonance stabilization (which favors planarity) and steric hindrance between the rings leads to a twisted, lower-energy conformation. The dihedral angles between the phenyl rings and the central ester plane are the defining parameters of this twist.

Theoretical Modeling of Reaction Pathways

Computational chemistry is extensively used to model the step-by-step process of chemical reactions, known as the reaction pathway or mechanism. For this compound, the most studied reaction is its hydrolysis—the cleavage of the ester bond by water.

Theoretical models of ester hydrolysis, both chemical and enzymatic, focus on identifying the transition states and intermediates along the reaction coordinate. The generally accepted mechanism involves a nucleophilic attack on the highly electrophilic carbonyl carbon, leading to the formation of a high-energy, unstable tetrahedral intermediate. uni-muenchen.de This intermediate then collapses, breaking the C–O bond and releasing the 4-nitrophenolate (B89219) leaving group. uni-muenchen.de

Computational studies can calculate the activation energies for these steps, providing insight into the reaction rate. For enzymatic hydrolysis, modeling can also include the enzyme's active site to understand how it stabilizes the transition state and catalyzes the reaction. uni-muenchen.de Furthermore, theoretical models help explain the data from Hammett plots, which show how substituents on the benzoate ring affect the reaction rate. uni-muenchen.de For this compound, the strong electron-withdrawing nitro group significantly accelerates the rate-determining step of nucleophilic attack. uni-muenchen.de

Transition State Analysis

The hydrolysis of esters such as this compound is understood to proceed through a multi-step mechanism involving a high-energy tetrahedral intermediate. diva-portal.org Computational studies on analogous systems, like the hydrolysis of p-nitrophenyl butyrate (B1204436) catalyzed by lipase, indicate that the transition states of the reaction resemble these tetrahedral intermediates. diva-portal.org

Energy Barrier Calculations

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be derived from the activation energy (Ea) using transition state theory. amazonaws.com These values provide deeper insight into the energetics and molecular ordering of the transition state. While specific energy barrier calculations for this compound are not detailed in the available literature, the values obtained for similar p-nitrophenyl esters provide a relevant benchmark for the energy requirements of its hydrolysis.

Structure-Reactivity Relationships

Correlation of Computed Descriptors with Kinetic Parameters (e.g., Hammett Sigma Constants)

Linear free-energy relationships (LFERs), most notably the Hammett equation, are powerful tools for understanding how substituent changes affect reaction rates and equilibria. semanticscholar.orgviu.ca In the case of the hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters, including this compound, a direct correlation has been established between kinetic data and computed electronic descriptors. semanticscholar.orgresearchgate.netemerginginvestigators.org

Computational studies using Density Functional Theory (DFT) have shown a linear correlation between the Mulliken charge at the carbonyl carbon and the Hammett σ-para (σp) constant of the substituent on the benzoate ring. semanticscholar.orgresearchgate.net The Mulliken charge is a measure of the partial atomic charge, and its value at the carbonyl carbon reflects the electrophilicity of the reaction center. Electron-withdrawing groups, like the nitro group in this compound, increase the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org This relationship quantitatively links a computed structural descriptor (Mulliken charge) to an empirical parameter (Hammett constant) that predicts kinetic outcomes. semanticscholar.org

The table below presents the computationally derived Mulliken charges for the carbonyl carbon of various para-substituted 4-nitrophenyl benzoate esters and their corresponding Hammett σp constants. semanticscholar.org

| Para-Substituent | Hammett σp Constant | Mulliken Charge on Carbonyl Carbon |

| -NO₂ | 0.778 | 0.2255 |

| -Br | 0.232 | 0.2151 |

| -Cl | 0.227 | 0.2143 |

| -F | 0.062 | 0.2124 |

| -H | 0.000 | 0.2128 |

| -CH₃ | -0.170 | 0.2084 |

| -OCH₃ | -0.268 | 0.2038 |

This interactive data table is based on findings from a study on Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. semanticscholar.org

This strong correlation underscores the utility of computational methods in elucidating structure-reactivity relationships and predicting the chemical behavior of related compounds. semanticscholar.orgemerginginvestigators.org

Applications of 4 Nitrophenyl 4 Nitrobenzoate in Academic Chemical Research

Substrate in Mechanistic Studies of Acyl Transfer Reactions

4-Nitrophenyl 4-nitrobenzoate (B1230335) serves as a key substrate in the mechanistic elucidation of acyl transfer reactions. The presence of the electron-withdrawing nitro group on the benzoate (B1203000) moiety makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. psu.edu This heightened reactivity allows for detailed kinetic studies of the reaction progress.

Research has employed 4-nitrophenyl 4-nitrobenzoate and its derivatives to investigate the nuances of reaction mechanisms, such as whether a reaction proceeds through a concerted or a stepwise pathway. For instance, studies on the pyridinolysis of 4-nitrophenyl benzoate have indicated a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net Furthermore, investigations into the reactions of 4-nitrophenyl X-substituted benzoates with amines have revealed nonlinear Hammett plots, suggesting a change in the rate-determining step as the electronic nature of the acyl substituent is varied. nih.gov The release of the bright yellow 4-nitrophenolate (B89219) anion upon hydrolysis provides a convenient spectroscopic handle to monitor the reaction kinetics. semanticscholar.orgnih.gov

Kinetic data from these studies, including Brønsted-type plots and Hammett correlations, provide valuable insights into the structure of the transition state and the degree of bond formation and cleavage during the reaction. researchgate.netnih.govmdpi.com For example, the reaction of 4-nitrophenyl benzoate with aryloxides in an aqueous DMSO solution was found to proceed through a concerted mechanism. mdpi.com

Reagent in Organic Synthesis

The reactivity of this compound makes it a valuable reagent in various organic synthesis applications.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is frequently utilized as an intermediate in the construction of more complex organic molecules. smolecule.comangenechemical.com Its ability to undergo nucleophilic substitution reactions allows for the introduction of the 4-nitrobenzoyl group into a target molecule. angenechemical.com The resulting nitro-containing compounds can then be further transformed; for instance, the nitro groups can be reduced to amino groups, providing a pathway to a diverse range of functionalities. smolecule.com The synthesis of various substituted derivatives is possible depending on the nucleophile used in the reaction. smolecule.com

Precursor for Ligands in Catalysis